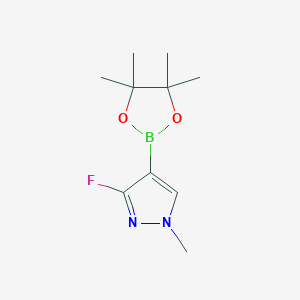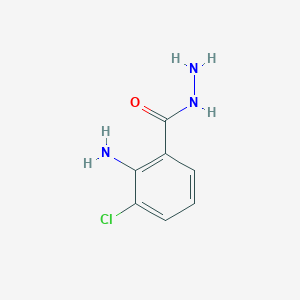
3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (hereafter referred to as FMDP) is a small molecule that has been studied in the fields of synthetic organic chemistry and medicinal chemistry. It is a fluorinated derivative of pyrazole, a five-membered heterocyclic ring with three nitrogen atoms and two carbon atoms. FMDP has been studied for its potential applications in drug design and medicinal chemistry due to its unique properties.
Mécanisme D'action
The mechanism of action of FMDP is not fully understood. However, it is believed that the molecule binds to the active sites of enzymes, such as caspases and protein kinases, and inhibits their activity. This inhibition prevents the enzymes from carrying out their normal functions, which can lead to changes in the cell signaling pathways and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMDP are not fully understood. However, studies have shown that FMDP can inhibit the activity of caspases and protein kinases, which can lead to changes in the cell signaling pathways and other cellular processes. In addition, FMDP has been shown to have antioxidant properties, which may be beneficial in the treatment of diseases such as cancer.
Avantages Et Limitations Des Expériences En Laboratoire
FMDP has several advantages for use in laboratory experiments. It is a small molecule, making it easy to handle and manipulate. It is also stable and can be synthesized using a variety of methods, including the use of organoboron reagents. Additionally, it has been studied for its potential applications in drug design and medicinal chemistry.
However, FMDP also has some limitations. It is a fluorinated derivative of pyrazole, which can make it difficult to synthesize and manipulate in the laboratory. Additionally, the mechanism of action of FMDP is not fully understood, making it difficult to predict its effects on biochemical and physiological processes.
Orientations Futures
Due to its potential applications in drug design and medicinal chemistry, there are several future directions for the study of FMDP.
1. Further research should be conducted to more fully understand the mechanism of action of FMDP and its effects on biochemical and physiological processes.
2. Studies should be conducted to explore the potential of FMDP as an inhibitor of enzymes involved in apoptosis, such as caspases.
3. Research should be conducted to investigate the potential of FMDP as an inhibitor of protein kinases and its effects on cell signaling pathways.
4. Studies should be conducted to explore the potential of FMDP as an antioxidant.
5. Research should be conducted to investigate the potential of FMDP as a drug target for the treatment of diseases such as cancer.
6. Further research should be conducted to explore the potential of FMDP as a model compound for the development of new drugs.
7. Studies should be conducted to investigate the potential of FMDP for use in other areas of medicinal chemistry, such as in the development of inhibitors of enzymes involved in metabolic pathways.
Méthodes De Synthèse
FMDP can be synthesized using a variety of methods, including the use of organoboron reagents. The most common method of synthesis involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride and 1-methylpyrazole in the presence of a base, such as potassium carbonate, to form FMDP. This method has been shown to be efficient and reliable.
Applications De Recherche Scientifique
FMDP has been studied for its potential applications in drug design and medicinal chemistry. It has been used as a model compound for the development of new drugs and has been studied for its potential to inhibit enzymes such as caspases, which are involved in apoptosis. FMDP has also been used in the development of inhibitors of protein kinases, which are enzymes that regulate cell signaling pathways.
Propriétés
IUPAC Name |
3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BFN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-14(5)13-8(7)12/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEBAMIXJUPYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-acetylphenyl)sulfanyl]acetic acid](/img/structure/B6603571.png)






![6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6603617.png)
![ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid](/img/structure/B6603625.png)
![tert-butyl 4-{[methyl({4-oxo-4H-pyrano[2,3-b]pyridin-7-yl})amino]methyl}piperidine-1-carboxylate](/img/structure/B6603630.png)
